

Celosin H: A Technical Guide to its Discovery, Isolation, and Characterization

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Compound of Interest

Compound Name: *Celosin H*

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Abstract

Celosin H, a triterpenoid saponin, has been identified as a constituent of the seeds of *Celosia argentea*, a plant with a history of use in traditional medicine. This document provides a comprehensive overview of the discovery, isolation, and structural elucidation of **Celosin H**. While specific quantitative data on its biological activity remain limited in publicly available literature, its classification as a hepatoprotective agent suggests potential therapeutic value. This guide details the experimental protocols for its isolation and structural analysis, presents its known physicochemical properties, and outlines a hypothetical workflow for the evaluation of its biological activity.

Discovery and History

Celosin H was first isolated and identified by a team of researchers led by Xu Pang in 2014.^[1] It was discovered during a phytochemical investigation of the seeds of *Celosia argentea* L., a plant belonging to the *Amaranthaceae* family.^[1] This research led to the identification of three new oleanane-type triterpenoid saponins, designated as celosins H, I, and J.^[1] The discovery of these compounds has contributed to the understanding of the chemical diversity of *Celosia argentea* seeds and suggests that they could serve as chemical markers for quality control of this medicinal plant material.^[1]

Physicochemical Properties

Celosin H is a complex triterpenoid saponin with the following properties:

Property	Value	Reference
Molecular Formula	C ₄₇ H ₇₂ O ₂₀	[2]
Systematic Name	3-O-β-d-xylopyranosyl-(1 → 3)-β-d-glucuronopyranosyl-polygalagenin 28-O-β-d-glucopyranosyl ester	[1]
Class	Triterpenoid Saponin	[1]
Sub-class	Oleanane-type	[1]
Source	Seeds of <i>Celosia argentea</i> L.	[1]
Reported Bioactivity	Hepatoprotective	[3][4]

Isolation and Purification

While the detailed experimental protocol for the isolation of **Celosin H** from the primary literature is not readily accessible, a representative methodology can be constructed based on the established procedures for isolating triterpenoid saponins from *Celosia argentea* seeds, such as that for the co-isolated Celosin J.[5]

Experimental Protocol: Isolation of Celosin H

1. Preparation of Plant Material:

- **Seed Selection and Drying:** Select mature seeds of *Celosia argentea*, ensuring they are free of contaminants. Dry the seeds in a shaded, well-ventilated area or in an oven at a temperature not exceeding 40°C to achieve a constant weight.[5]
- **Pulverization:** Grind the dried seeds into a coarse powder using a mechanical grinder to increase the surface area for extraction.[5]

2. Extraction:

- **Solvent Extraction:** The powdered seeds are exhaustively extracted with 70% methanol at room temperature.[5] The mixture should be agitated periodically to ensure efficient extraction.[5]
- **Filtration and Concentration:** The mixture is filtered, and the resulting filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.[5]

3. Solvent Partitioning:

- **Suspension:** The crude extract is suspended in distilled water.[5]
- **Defatting:** The aqueous suspension is partitioned with petroleum ether to remove lipids and other non-polar constituents.[5]
- **Saponin Extraction:** The remaining aqueous layer is then partitioned with water-saturated n-butanol. The saponins, including **Celosin H**, will move into the n-butanol layer.[5] This fraction is collected and concentrated.[5]

4. Chromatographic Purification:

- **Macroporous Resin Column Chromatography:** The n-butanol extract is subjected to column chromatography on a macroporous resin (e.g., Diaion HP-20). The column is eluted with a gradient of ethanol in water. Fractions are collected and monitored by thin-layer chromatography (TLC).
- **Silica Gel Column Chromatography:** Fractions enriched with **Celosin H** are further purified by silica gel column chromatography, eluting with a chloroform-methanol-water gradient.[5]
- **Preparative High-Performance Liquid Chromatography (HPLC):** Final purification is achieved using preparative HPLC on a C18 column to yield pure **Celosin H**.

Isolation Workflow Diagram



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Caption: Generalized workflow for the isolation and purification of **Celosin H**.

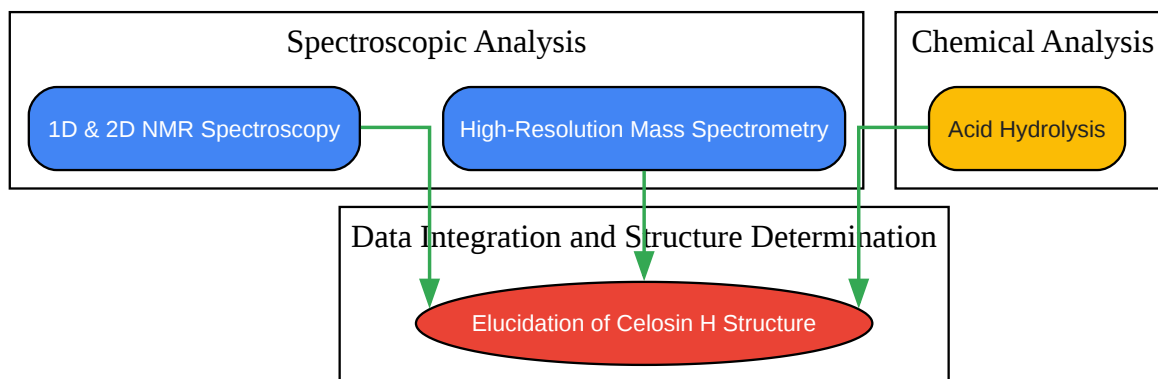
Structure Elucidation

The chemical structure of **Celosin H** was determined using a combination of spectroscopic techniques and chemical evidence.^[1]

Methodologies

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments were employed to determine the carbon skeleton and the connectivity of the sugar moieties.
- Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the molecular formula and fragmentation patterns, confirming the molecular weight and elemental composition.^[2]
- Chemical Evidences: Acid hydrolysis was likely used to break the glycosidic bonds and identify the individual sugar units and the aglycone.

Structure Elucidation Flowchart



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Caption: Logical flow for the structure elucidation of **Celosin H**.

Biological Activity

Celosin H is reported to have hepatoprotective properties.[3][4] However, specific quantitative data, such as IC₅₀ values from in vitro assays or detailed results from in vivo studies, are not readily available in the reviewed scientific literature.[3] The hepatoprotective effects of saponins from *Celosia* species are generally attributed to their antioxidant and anti-inflammatory activities.[6]

Hypothetical Experimental Protocol: In Vitro Hepatoprotective Activity Assay

The following is a generalized protocol for assessing the hepatoprotective activity of **Celosin H** in a cell-based model of liver injury.

1. Cell Culture:

- Culture a human liver cell line (e.g., HepG2) in appropriate media and conditions.

2. Induction of Hepatotoxicity:

- Seed the cells in 96-well plates and allow them to adhere.

- Induce cellular injury by exposing the cells to a hepatotoxin, such as carbon tetrachloride (CCl₄), acetaminophen, or hydrogen peroxide.

3. Treatment with **Celosin H**:

- Treat the cells with varying concentrations of **Celosin H** either before or concurrently with the hepatotoxin.

4. Assessment of Cytotoxicity:

- After a designated incubation period, assess cell viability using a standard method, such as the MTT assay.

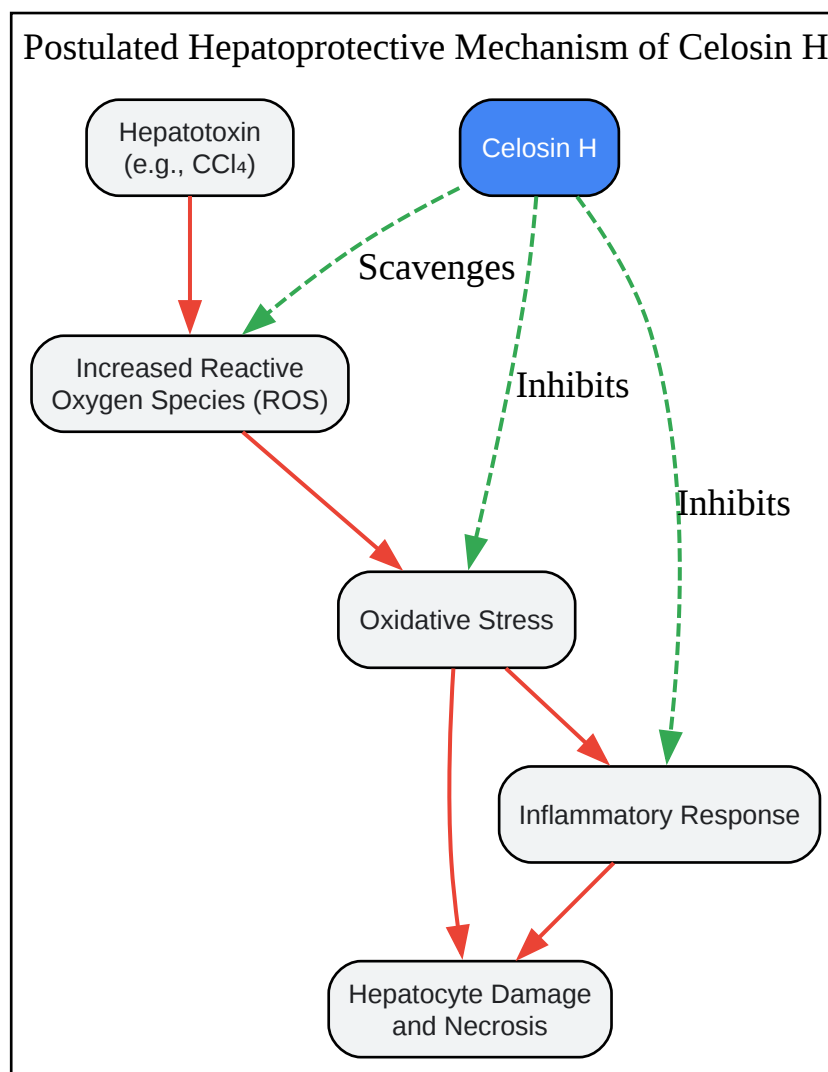
5. Measurement of Liver Enzyme Leakage:

- Measure the activity of liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), in the cell culture medium as an indicator of cell membrane damage.

6. Data Analysis:

- Calculate the percentage of cell protection at each concentration of **Celosin H** and determine the EC₅₀ value.

Signaling Pathway Diagram



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Caption: Postulated mechanism of hepatoprotective action of **Celosin H**.

Conclusion

Celosin H is a noteworthy triterpenoid saponin isolated from the seeds of *Celosia argentea*. Its discovery and structural characterization have been pivotal in understanding the phytochemistry of this medicinal plant. While its hepatoprotective activity is recognized, a significant gap exists in the literature regarding detailed, quantitative biological data. Further research is warranted to fully elucidate its pharmacological profile and potential therapeutic applications. The methodologies and information presented in this guide provide a foundational

resource for researchers and professionals in the field of natural product drug discovery and development.

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